Norletimol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 128931. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

886-08-8 |

|---|---|

Molecular Formula |

C14H13NO |

Molecular Weight |

211.26 g/mol |

IUPAC Name |

2-(benzyliminomethyl)phenol |

InChI |

InChI=1S/C14H13NO/c16-14-9-5-4-8-13(14)11-15-10-12-6-2-1-3-7-12/h1-9,11,16H,10H2 |

InChI Key |

LPSMMAHYAIVSQW-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CN=CC2=CC=CC=C2O |

Canonical SMILES |

C1=CC=C(C=C1)CN=CC2=CC=CC=C2O |

Other CAS No. |

129855-29-4 886-08-8 |

Pictograms |

Irritant |

Synonyms |

alpha-benzylimino-o-cresol N-(2-hydroxyphenylmethylidine)benzylamine N-(o-hydroxyphenylmethylidine)benzylamine norletimol saddamine salicylidene benzylamine |

Origin of Product |

United States |

Foundational & Exploratory

The Enigmatic Nature of Norletimol: A Case of Undefined Mechanism of Action

An extensive review of scientific and chemical literature reveals that while the compound known as Norletimol is a recognized chemical entity, there is currently no publicly available information detailing its mechanism of action in a biological or pharmacological context.

This compound is cataloged in chemical databases such as PubChem, where it is assigned the CAS number 886-08-8 and has various synonyms including Saddamine and salicylidene benzylamine[1]. The available data primarily pertains to its chemical identifiers and hazard classifications, which indicate it as a skin, eye, and respiratory irritant[1]. However, a thorough search for its pharmacological profile, therapeutic effects, or the molecular pathways it may influence has yielded no significant findings.

This absence of information prevents the construction of an in-depth technical guide on its core mechanism of action as requested. The scientific community has not, to date, published research that would elucidate its molecular targets, signaling pathways, or any potential therapeutic applications.

Therefore, it is not possible to provide a detailed guide, experimental protocols, or data presentations related to the mechanism of action of this compound. Further research and publication in peer-reviewed journals would be required to shed light on the pharmacological properties of this compound.

Sources

The Synthesis and Purification of 4-Nitrophenyl 2-Acetamido-2-deoxy-β-D-glucopyranoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the chemical synthesis and purification of 4-nitrophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside, a crucial chromogenic substrate for the enzyme N-acetyl-β-glucosaminidase (NAGase). The activity of NAGase is a significant biomarker in the diagnosis and monitoring of renal tubular injury. This document delineates a common synthetic pathway, emphasizing the mechanistic rationale behind procedural steps and offering detailed experimental protocols. Furthermore, it presents a comprehensive overview of robust purification techniques, including crystallization and chromatography, essential for obtaining a high-purity product suitable for sensitive biochemical assays. The guide culminates with a discussion on modern analytical methods for purity assessment, ensuring the final compound meets the stringent quality requirements for research and diagnostic applications.

Introduction: The Significance of a Chromogenic Substrate

4-Nitrophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside, often abbreviated as pNP-GlcNAc, is a cornerstone reagent in clinical diagnostics and biomedical research. Its utility lies in its ability to be hydrolyzed by N-acetyl-β-glucosaminidase, an enzyme present in lysosomes of various cells, including the epithelial cells of renal tubules. The enzymatic cleavage of the glycosidic bond releases 4-nitrophenol, a chromophore that, under alkaline conditions, forms the intensely yellow 4-nitrophenoxide ion. The rate of formation of this colored product, quantifiable by spectrophotometry at approximately 405 nm, is directly proportional to the NAGase activity in the sample.

The synthesis of a high-purity pNP-GlcNAc is paramount. The presence of impurities, such as unreacted starting materials or isomeric byproducts, can lead to inaccurate and unreliable enzymatic assay results. This guide, therefore, provides a detailed roadmap for its synthesis and purification, grounded in established chemical principles.

Chemical Synthesis: A Mechanistic Approach

The synthesis of 4-nitrophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside is typically achieved through a glycosylation reaction between a protected N-acetylglucosamine donor and a 4-nitrophenol acceptor. A common and effective method involves the use of an oxazoline derivative of N-acetylglucosamine.

Synthetic Pathway Overview

The reaction proceeds via the condensation of 2-methyl-(3,4,6-tri-O-acetyl-1,2-dideoxy-α-D-glucopyrano)-[2',1':4,5]-2-oxazoline with 4-nitrophenol. This is followed by a deacetylation step to yield the final product.

Experimental Protocol: Synthesis

Materials:

-

2-methyl-(3,4,6-tri-O-acetyl-1,2-dideoxy-α-D-glucopyrano)-[2',1':4,5]-2-oxazoline

-

4-Nitrophenol

-

Anhydrous toluene

-

Anhydrous dichloromethane

-

Sodium methoxide solution in methanol

-

Dowex 50W-X8 resin (H+ form)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Glycosylation:

-

In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the oxazoline derivative and 4-nitrophenol in anhydrous toluene.

-

Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Isolation of the Intermediate:

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude acetylated product.

-

-

Deacetylation:

-

Dissolve the crude acetylated product in anhydrous methanol.

-

Add a catalytic amount of sodium methoxide solution and stir at room temperature. Monitor the reaction by TLC until all starting material is consumed.

-

Neutralize the reaction mixture with Dowex 50W-X8 (H+ form) resin until the pH is neutral.

-

Filter the resin and wash with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude 4-nitrophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside.

-

Mechanistic Insights

The use of the oxazoline derivative as the glycosyl donor is advantageous as it promotes the formation of the desired β-glycosidic linkage with high stereoselectivity. The reaction is believed to proceed through a proton-catalyzed opening of the oxazoline ring by the phenolic hydroxyl group of 4-nitrophenol.

Purification Strategies: Achieving Analytical Grade Purity

The purification of the crude product is a critical step to remove unreacted starting materials, byproducts, and any residual reagents. A combination of crystallization and chromatography is often employed to achieve the desired high purity (>98%).

Crystallization

Crystallization is an effective technique for the bulk purification of the product.

Protocol: Recrystallization

-

Dissolve the crude product in a minimal amount of a hot solvent, such as ethanol or an ethanol/water mixture.

-

Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

-

Further cooling in an ice bath can enhance the yield.

-

Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

-

Dry the crystals under vacuum to remove residual solvent.

The choice of solvent is crucial; the desired compound should be soluble in the hot solvent and sparingly soluble at colder temperatures.

Chromatography

For achieving the highest purity, particularly for removing structurally similar impurities, column chromatography is the method of choice.

Protocol: Column Chromatography

-

Stationary Phase: Silica gel is a commonly used stationary phase due to its slightly acidic nature, which is suitable for this compound.

-

Mobile Phase: A gradient of dichloromethane and methanol is typically effective. The polarity of the mobile phase is gradually increased to elute the product after less polar impurities have been washed away.

-

Procedure:

-

Prepare a slurry of silica gel in the initial, less polar mobile phase and pack it into a glass column.

-

Dissolve the crude or partially purified product in a minimal amount of the mobile phase and load it onto the column.

-

Elute the column with the mobile phase, gradually increasing the proportion of the more polar solvent (e.g., methanol).

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

Purity Assessment: Ensuring Quality and Reliability

A comprehensive purity analysis is essential to validate the identity and quality of the synthesized 4-nitrophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside.

Analytical Techniques

| Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound and quantify any impurities. A reversed-phase C18 column with a water/acetonitrile mobile phase is commonly used. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure of the compound. Both ¹H and ¹³C NMR are used to provide detailed structural information. |

| Mass Spectrometry (MS) | To determine the molecular weight of the compound and confirm its identity. |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | To identify the functional groups present in the molecule and confirm its identity. |

A purity level of >98% is generally required for use in enzymatic assays.

Visualizations

Caption: Synthetic pathway for 4-nitrophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside.

Caption: General purification workflow for 4-nitrophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside.

Conclusion

The successful synthesis and purification of 4-nitrophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside are critical for its application as a reliable chromogenic substrate. This guide has outlined a robust and reproducible methodology, from the initial glycosylation reaction to the final purity assessment. By understanding the underlying chemical principles and adhering to the detailed protocols, researchers and drug development professionals can confidently produce high-quality pNP-GlcNAc, thereby ensuring the accuracy and validity of their enzymatic assays and contributing to advancements in diagnostics and biomedical research.

References

-

Norletimol - PubChem. National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13495, this compound. Retrieved from [Link]

-

p-Nitrophenyl-N-acetyl-β-D-glucosaminide - CAS 3459-18-5 - Calbiochem | 487052. Merck KGaA. (n.d.). Retrieved from [Link]

-

Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. MDPI. (2024). Retrieved from [Link]

-

Synthesis of novel nitric oxide (NO)-releasing esters of timolol. PubMed. (n.d.). Retrieved from [Link]

-

Methods for Crystal Production of natural compounds; a review of recent advancements. International Journal of Chemical and Biochemical Sciences. (2023). Retrieved from [Link]

-

PURITY AND IMPURITY ANALYSIS. Agilent Technologies. (n.d.). Retrieved from [Link]

- US7459587B2 - Process for purifying menthol. Google Patents. (n.d.).

-

High Recovery Chromatographic Purification of mRNA at Room Temperature and Neutral pH. PubMed Central. (2023). Retrieved from [Link]

-

Chromatography: The Solid Phase. University of Rochester, Department of Chemistry. (n.d.). Retrieved from [Link]

-

Purification processes of polymeric nanoparticles: How to improve their clinical translation? Journal of Controlled Release. (2023). Retrieved from [Link]

-

Review Article Pharmaceutical Impurities and Their Regulatory Aspects with a Special Focus on Genotoxic Impurities. (n.d.). Retrieved from [Link]

-

Development of Impurity Profiling Methods Using Modern Analytical Techniques. PubMed. (2017). Retrieved from [Link]

-

Guide for crystallization. (n.d.). Retrieved from [Link]

-

Crystallization, Small Scale. YouTube. (2021). Retrieved from [Link]

-

Pharmaceutical Impurities and Their Regulatory Aspects with a Special Focus on Genotoxic Impurities. ResearchGate. (2024). Retrieved from [Link]

-

Total Synthesis of (−)-Aspidospermidine with Charlotte O'Donnell. YouTube. (2025). Retrieved from [Link]

-

General Chromatographic Techniques for Natural Products Purification. YouTube. (2019). Retrieved from [Link]

-

Methods of RNA purification. All ways (should) lead to Rome. PubMed. (n.d.). Retrieved from [Link]

- **Synthesis of p-nitrophenyl 6-O-(2-acetamido-2-deoxy-beta-d-glucopyranosyl)-beta-D-galactopyranoside and p-nitrophenyl O-beta-D-galactopyranosyl-(1 linked to 3)-

A Technical Guide to the Biophysical Characterization of Norletimol and Related β-Adrenergic Antagonists

An in-depth technical guide on the core biophysical properties of Norletimol.

Preamble: The following guide provides a comprehensive framework for the biophysical characterization of this compound. Due to the limited availability of direct data on this compound in peer-reviewed literature, this document will use the well-characterized, structurally-related β-blocker, Propranolol , as a working exemplar. The principles, experimental workflows, and data interpretation strategies outlined herein are directly applicable to the rigorous scientific investigation of this compound and other novel small molecule drug candidates in its class.

Part 1: Foundational Physicochemical Properties

A molecule's fundamental physicochemical characteristics govern its absorption, distribution, metabolism, and excretion (ADME) profile. Understanding these properties is the first step in predicting its in vivo behavior.

Acid-Base Dissociation Constant (pKa)

The pKa is a critical parameter that dictates the ionization state of a molecule at a given pH. For a compound like this compound, which is expected to contain a secondary amine, the pKa of this functional group will determine its charge in physiological compartments like the stomach (pH ~1.5-3.5) and the small intestine (pH ~6.0-7.4).

Causality and Experimental Choice: The secondary amine in Propranolol has a pKa of approximately 9.5. This means that at physiological pH (7.4), it will be overwhelmingly protonated and positively charged. This charge significantly enhances its solubility in aqueous environments but can limit its ability to passively diffuse across lipid membranes, a process that favors neutral species. Therefore, accurately determining the pKa is essential for building predictive models of absorption. Potentiometric titration is the gold-standard method due to its precision and direct measurement of protonation events.

Table 1: Key Physicochemical Properties of Propranolol (Exemplar for this compound)

| Property | Value | Significance for Bioavailability |

| pKa | 9.5 | Primarily ionized at physiological pH, impacting membrane permeability. |

| LogP | 3.1 | High lipophilicity, suggesting good membrane partitioning but potential for off-target effects. |

| Aqueous Solubility | pH-dependent | Higher solubility at lower pH due to protonation of the amine. |

Part 2: Lipophilicity and Membrane Interactions

The ability of a drug to cross the lipid bilayers of cell membranes is fundamental to its therapeutic action. This is primarily governed by its lipophilicity and its dynamic interaction with the membrane itself.

Partition Coefficient (LogP)

LogP, the logarithm of the partition coefficient between octanol and water, is the classic measure of a molecule's lipophilicity. A higher LogP indicates a greater preference for lipid environments. Propranolol's LogP of ~3.1 suggests it is a highly lipophilic compound. This property is a double-edged sword: it facilitates entry into the central nervous system (CNS), which can be a therapeutic goal or a source of side effects, and it contributes to high plasma protein binding.

Experimental Workflow: Shake-Flask Method for LogP Determination

This protocol provides a foundational method for determining the octanol-water partition coefficient.

Caption: Workflow for the PAMPA permeability assay.

Part 3: Interaction with Biological Macromolecules

Once a drug enters systemic circulation, its free concentration and availability to target tissues are heavily influenced by its binding to plasma proteins.

Plasma Protein Binding (PPB)

Propranolol is known to be highly bound (~90%) to plasma proteins, primarily α1-acid glycoprotein (AAG) and, to a lesser extent, albumin. [1][2]This is a critical biophysical parameter because only the unbound (free) fraction of the drug is pharmacologically active and available to be metabolized or excreted.

Expertise and Causality: The high lipophilicity (LogP ~3.1) and the positive charge (pKa ~9.5) of propranolol drive its binding to AAG, which has a binding pocket that accommodates lipophilic, basic drugs. [3]For a new molecule like this compound, a high degree of plasma protein binding would be anticipated if it shares these features. A high PPB necessitates higher initial doses to achieve a therapeutic concentration of free drug, and it can be a source of drug-drug interactions if co-administered drugs compete for the same binding sites.

Experimental Protocol: Equilibrium Dialysis for PPB Determination

Equilibrium dialysis is the definitive method for measuring PPB, as it physically separates the free drug from the protein-bound drug.

-

Device Setup: A dialysis unit consists of two chambers separated by a semi-permeable membrane that allows free drug to pass but retains large protein molecules.

-

Chamber Loading: Add plasma (containing proteins) spiked with this compound to one chamber (the "plasma chamber"). Add an isotonic buffer to the other chamber (the "buffer chamber").

-

Equilibration: Seal the unit and incubate with gentle rotation at 37°C until the concentration of free drug has reached equilibrium between the two chambers (typically 6-24 hours).

-

Sampling & Analysis: Sample both chambers and measure the total drug concentration in the plasma chamber ([C]total) and the free drug concentration in the buffer chamber ([C]free) using LC-MS/MS.

-

Calculation:

-

Percent Bound = (([C]total - [C]free) / [C]total) * 100

-

Percent Free = ([C]free / [C]total) * 100

-

Part 4: Target Engagement & Mechanism of Action

The ultimate goal of biophysical characterization is to understand how a molecule interacts with its therapeutic target. As a presumed β-blocker, this compound's primary target would be the β-adrenergic receptor, a G-protein coupled receptor (GPCR).

Signaling Pathway Overview: β-adrenergic receptors, upon binding an agonist like epinephrine, activate a stimulatory G-protein (Gs). This triggers a cascade: Gs activates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), leading to downstream cellular effects like increased heart rate and contractility.

A β-blocker like this compound acts as an antagonist, binding to the receptor but failing to trigger this downstream signaling. It competitively blocks the binding of endogenous agonists, thereby reducing the sympathetic tone on the target organ.

Caption: Antagonistic action on the β-adrenergic pathway.

References

-

Propranolol General Information. PubChem, National Center for Biotechnology Information. [Link]

-

Propranolol Drug Information. Wikipedia. [Link]

-

Propranolol Hydrochloride Properties. PubChem, National Center for Biotechnology Information. [Link]

-

This compound Compound Information. PubChem, National Center for Biotechnology Information. [Link]

-

Piafsky, K. M., & Borgå, O. (1978). Increased plasma protein binding of propranolol and chlorpromazine mediated by disease-induced elevations of plasma alpha1 acid glycoprotein. PubMed. [Link]

-

PAMPA Permeability Assay Overview. Technology Networks. [Link]

-

Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]

-

Albani, F., Riva, R., & Baruzzi, A. (1984). Stereoselective binding of propranolol to human plasma, alpha 1-acid glycoprotein, and albumin. PubMed. [Link]

-

Discussion on Propranolol's pKa. Quora. [Link]

-

Propranolol Prescribing Information. U.S. Food and Drug Administration. [Link]

-

Patel, J. A., et al. (2025). Structural and Pharmacological Insights into Propranolol: An Integrated Crystallographic Perspective. MDPI. [Link]

-

Kim, H., et al. (2012). Alteration in plasma protein binding properties of propranolol and flurbiprofen during development of adjuvant-induced arthritis in rats. Taylor & Francis Online. [Link]

-

Verbeeck, R. K., & Cardinal, J. A. (1985). Protein binding of several drugs in serum and plasma of healthy subjects. PubMed. [Link]

-

Paxton, J. W. (1980). Influence of age on serum protein binding of propranolol. Semantic Scholar. [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Characterization of Norletimol

This guide provides a comprehensive technical overview of Norletimol, a salicylidene benzylamine Schiff base, tailored for researchers, scientists, and professionals in drug development. It delves into the molecule's structural elucidation, detailed characterization methodologies, and foundational insights into its biological relevance, grounded in established scientific principles and experimental data.

Introduction to this compound: A Molecule of Interest

This compound, systematically known as (E)-2-(((phenylmethyl)imino)methyl)phenol, is a Schiff base formed from the condensation of salicylaldehyde and benzylamine.[1] Schiff bases constitute a significant class of organic compounds characterized by the azomethine (-C=N-) group and are recognized for their diverse applications in medicinal chemistry, including anti-inflammatory, antioxidant, and antimicrobial activities.[2][3][4] this compound's structure, featuring a phenolic hydroxyl group and an imine linkage, makes it a compelling candidate for further investigation into its physicochemical properties and biological potential. Understanding its molecular architecture and behavior is paramount for unlocking its therapeutic possibilities.

Molecular Structure and Physicochemical Properties

The structural identity of this compound is well-defined by its molecular formula, C₁₄H₁₃NO, and its CAS Number 886-08-8.[1] Its IUPAC name, (E)-2-(((phenylmethyl)imino)methyl)phenol, precisely describes the connectivity of its atoms and the stereochemistry around the carbon-nitrogen double bond.

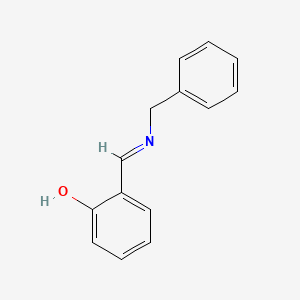

Below is a diagrammatic representation of the molecular structure of this compound.

Caption: Molecular Structure of this compound

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₃NO | [5] |

| Molecular Weight | 211.26 g/mol | [5] |

| CAS Number | 886-08-8 | [1] |

| IUPAC Name | (E)-2-(((phenylmethyl)imino)methyl)phenol | [1] |

| Appearance | Expected to be a solid at room temperature | General knowledge of similar compounds |

| LogP | 2.79660 | [5] |

Synthesis of this compound

The synthesis of this compound is a straightforward condensation reaction, characteristic of Schiff base formation.[2] This reaction involves the nucleophilic addition of the primary amine (benzylamine) to the carbonyl group of the aldehyde (salicylaldehyde), followed by the elimination of a water molecule.

Caption: General Synthesis Workflow for this compound

Experimental Protocol: Synthesis of this compound

-

Reactant Preparation: In a round-bottom flask, dissolve salicylaldehyde (1 equivalent) in absolute ethanol.

-

Addition of Amine: To the stirred solution, add benzylamine (1 equivalent) dropwise at room temperature.

-

Reaction: The reaction mixture is then refluxed for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: After completion, the reaction mixture is cooled to room temperature, which typically induces the precipitation of the product.

-

Purification: The resulting solid is collected by vacuum filtration, washed with cold ethanol to remove any unreacted starting materials, and then dried under vacuum to yield pure this compound.

Comprehensive Characterization of this compound

A multi-faceted analytical approach is essential for the unambiguous characterization of this compound, confirming its identity, purity, and structural integrity.

Caption: Analytical Workflow for this compound Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are critical for confirming the structure of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. Key expected signals include the phenolic -OH proton, the imine C-H proton, and distinct aromatic protons from the two phenyl rings.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each carbon atom in a unique electronic environment, including the characteristic imine carbon.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenolic OH | ~13.0 (broad singlet) | - |

| Imine CH | ~8.6 (singlet) | ~165 |

| Aromatic CHs (Salicyl) | 6.8 - 7.5 (multiplets) | 117 - 133 |

| Aromatic CHs (Benzyl) | 7.2 - 7.4 (multiplets) | 127 - 139 |

| Benzyl CH₂ | ~4.8 (singlet) | ~65 |

| Aromatic C-O | - | ~161 |

| Aromatic C-N | - | ~119 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of this compound and to gain insights into its fragmentation pattern, further confirming its structure. The expected molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would correspond to its molecular weight of 211.26 g/mol .

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, key characteristic absorption bands are expected.

Table 3: Expected FT-IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (phenolic) | 3200-3600 (broad) | Stretching vibration |

| C-H (aromatic) | 3000-3100 | Stretching vibration |

| C=N (imine) | 1600-1650 | Stretching vibration |

| C=C (aromatic) | 1450-1600 | Stretching vibrations |

| C-O (phenolic) | 1200-1260 | Stretching vibration |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The presence of conjugated systems in this compound, including the phenyl rings and the imine group, will result in characteristic absorption bands in the UV-Vis region, typically between 200 and 400 nm.[6][7]

Biological Significance and Potential Applications

This compound, also known as salicylidene benzylamine, has been investigated as a pro-drug for salicylate, a well-known anti-inflammatory agent.[8] Studies in animal models have shown that orally administered salicylidene benzylamine is well-absorbed and metabolized to salicylic acid and salicyl alcohol.[8] This suggests a potential therapeutic application of this compound as a delivery system for salicylate with potentially altered pharmacokinetic properties.

Furthermore, the structural motifs present in this compound, namely the phenolic hydroxyl group and the Schiff base linkage, are associated with antioxidant and anti-inflammatory properties in other compounds.[9][10][11] The phenolic group can act as a radical scavenger, while the imine group can be involved in various biological interactions. Further research is warranted to explore the specific molecular mechanisms and signaling pathways through which this compound may exert its biological effects.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, synthesis, and comprehensive characterization of this compound. The methodologies outlined herein, from spectroscopic and spectrometric analysis to chromatographic separation, provide a robust framework for the validation of this compound's identity and purity. The preliminary insights into its biological activity as a pro-drug and its potential as an anti-inflammatory and antioxidant agent highlight this compound as a molecule of significant interest for further research and development in the pharmaceutical sciences.

References

-

Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. PMC. [Link]

-

Nobiletin and Eriodictyol Suppress Release of IL-1β, CXCL8, IL-6, and MMP-9 from LPS, SARS-CoV-2 Spike Protein, and Ochratoxin A-Stimulated Human Microglia. PubMed. [Link]

- Process for the production of benzylamine and dibenzylamine.

-

N-benzylidene-2-hydroxy-benzylamine. Chemsrc. [Link]

-

This compound. PubChem. [Link]

-

The metabolism of salicylidene benzylamine, a pro-drug for salicylate, in rats and dogs. Xenobiotica. [Link]

-

Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications. MDPI. [Link]

-

UV-VIS Absorption Spectral Studies of N, N ′ - Bis(salicylidene)ethylenediamine (Salen) in Different Solvents. Academia.edu. [Link]

-

1H& 13C NMR of N-benzylideneaniline, aspirin, dibenzalacetone and binol. YouTube. [Link]

-

Benzylamine. NIST WebBook. [Link]

-

Polyphenols profile and antioxidant activity of some Romanian Ranunculus species. ResearchGate. [Link]

-

Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Indian Academy of Sciences. [Link]

-

Benzylamine. NIST WebBook. [Link]

-

Synthesis and Characterization of Some New Salicylamide Derivatives with Potential Biological Activity. ResearchGate. [Link]

-

Molecular Mechanism Underlying Anti-Inflammatory and Anti-Allergic Activities of Phytochemicals: An Update. PMC. [Link]

-

Antioxidant Activity and Inhibitory Effect on Nitric Oxide Production of Hydroponic Ginseng Fermented with Lactococcus lactis KC24. MDPI. [Link]

-

Supplemmentary Info for RSC adv. after corrections. The Royal Society of Chemistry. [Link]

-

Determination of some imines structures derived from salicylaldehyde with phenylene diamines by physical methods. IOPscience. [Link]

- Synthesis method of hydroxybenzylamine.

-

Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D. NIH. [Link]

-

UV-VIS Absorption Spectral Studies of N, N′-Bis(salicylidene)ethylenediamine (Salen) in Different Solvents. Iraqi Journal of Science. [Link]

-

Discovery of the salicylaldehyde-based compound DDO-02267 as a lysine-targeting covalent inhibitor of ALKBH5. PubMed. [Link]

-

Anti-Inflammatory and Immunomodulatory Effects of Aqueous Extracts from Green Leaves and Rhizomes of Posidonia oceanica (L.) Delile on LPS-Stimulated RAW 264.7 Macrophages. MDPI. [Link]

-

Benzylamine. MassBank. [Link]

-

(PDF) Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity. ResearchGate. [Link]

-

Supporting Information Direct and Indirect Hyperpolarisation of Amines using paraHydrogen Wissam Iali,a Peter J. Rayner,a Adel A. The Royal Society of Chemistry. [Link]

-

UV-visible spectroscopic study of the salicyladehyde benzoylhydrazone and its cobalt complexes. PubMed. [Link]

-

N-Benzylidenebenzylamine. PubChem. [Link]

-

Infrared spectra of benzylamine grafted to the silica gel surface,... ResearchGate. [Link]

-

The Research of Antioxidant Activity of the Endemic Species of Onopordum Anatolicum. DergiPark. [Link]

-

Maltol, a Natural Flavor Enhancer, Inhibits NLRP3 and Non-Canonical Inflammasome Activation. PubMed. [Link]

-

FTIR Thermal Analysis on Organofunctionalized Silica Gel. Lume UFRGS. [Link]

-

Kinetic study of formation of N- Salicylidene-aniline Spectrophotomerically. Journal of Chemical and Pharmaceutical Research. [Link]

-

Antioxidant ability of various flavonoids against DPPH radicals and LDL oxidation. PubMed. [Link]

-

1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. EPrints USM. [Link]

-

a Infrared spectra of styrene, benzaldehyde, benzylamine, benzyl... ResearchGate. [Link]

-

Synthesis and Spectroscopic Characterization for Bis (salysylaldehyde) Benzidine. IOP Conference Series: Materials Science and Engineering. [Link]

Sources

- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. N-benzylidene-2-hydroxy-benzylamine | CAS#:113791-99-4 | Chemsrc [chemsrc.com]

- 6. (PDF) UV-VIS Absorption Spectral Studies of N, N ′ - Bis(salicylidene)ethylenediamine (Salen) in Different Solvents [academia.edu]

- 7. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

- 8. The metabolism of salicylidene benzylamine, a pro-drug for salicylate, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Molecular Mechanism Underlying Anti-Inflammatory and Anti-Allergic Activities of Phytochemicals: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Unmasking the Molecular Endgame: A Technical Guide to Identifying the Biological Targets of Norletimol

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of contemporary drug discovery, the precise identification of a compound's biological target is the cornerstone of successful therapeutic development. It dictates the mechanism of action, predicts potential toxicities, and ultimately defines the clinical path forward. Norletimol, a benzylamine derivative, represents a class of compounds with significant therapeutic potential, yet its specific molecular interactions within the cellular milieu remain uncharacterized. This technical guide presents a comprehensive, multi-pronged strategy for the de-novo identification and validation of this compound's biological targets. Moving beyond a rigid template, this document provides a logical, field-proven workflow, blending in silico methodologies with robust in vitro and cell-based assays. As a central, illustrative case study, we will hypothesize the identification of Monoamine Oxidase A (MAO-A) as a primary target, detailing the rigorous experimental cascade required to confirm and characterize this interaction. This guide is intended to serve as a practical blueprint for researchers embarking on the critical journey of target deconvolution for novel chemical entities.

Introduction: The Quest for this compound's Biological Counterpart

This compound, known chemically as N-(2-hydroxyphenylmethylidine)benzylamine, is a small molecule whose pharmacological profile is yet to be elucidated[1]. The imperative to identify its biological target(s) is paramount; without this knowledge, its development as a potential therapeutic is a journey without a map. Target identification illuminates the path to understanding a compound's efficacy and safety, transforming a promising molecule into a viable drug candidate.

This guide eschews a one-size-fits-all approach, instead presenting a dynamic and logical workflow that begins with broad, exploratory techniques and progressively narrows the focus to a specific, high-confidence target. The causality behind each experimental choice is explained, providing a self-validating system of inquiry that is the hallmark of rigorous scientific investigation.

Phase 1: Casting a Wide Net - In Silico and In Vitro Target Discovery

The initial phase of target identification is characterized by a broad exploration of the potential interaction space of this compound. This is achieved by combining the predictive power of computational methods with the empirical evidence from high-throughput in vitro screening.

Computational Target Prediction: A Data-Driven Hypothesis

Modern computational approaches allow for the rapid, cost-effective generation of initial hypotheses regarding a compound's biological targets[2][3][4]. By leveraging vast databases of known drug-target interactions, these methods can predict potential binding partners for this compound based on its structural and chemical properties.

Workflow for Computational Prediction:

-

Ligand-Based Virtual Screening: This approach compares the 2D and 3D structure of this compound to libraries of compounds with known biological targets. Algorithms identify molecules with similar shapes and chemical features, suggesting that this compound may interact with the same targets.

-

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of chemical features of Norletim ol that are responsible for its (hypothetical) biological activity. This "pharmacophore" is then used to search databases for proteins that can accommodate it.

-

Molecular Docking: For this structure-based approach, the 3D structure of this compound is computationally "docked" into the binding sites of a panel of known protein structures. A scoring function then estimates the binding affinity, prioritizing proteins with the most favorable interactions.

The output of these in silico methods is a ranked list of potential targets, providing a valuable starting point for experimental validation.

Caption: In silico workflow for this compound target prediction.

Broad Panel In Vitro Screening: The First Empirical Test

While computational methods are powerful, they are predictive. The next crucial step is to subject this compound to broad panel in vitro screening, a service offered by specialized contract research organizations (CROs)[5][6][7][8][9]. These panels typically consist of hundreds of purified enzymes, receptors, ion channels, and transporters, providing a comprehensive overview of a compound's potential bioactivity.

Experimental Protocol: Broad Panel Screening

-

Compound Preparation: this compound is solubilized in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mM.

-

Assay Execution: The compound is tested at one or two standard concentrations (e.g., 1 µM and 10 µM) against the panel of biological targets. Assays are typically run in duplicate.

-

Data Analysis: The percentage of inhibition or activation for each target is calculated relative to a vehicle control. A "hit" is typically defined as a compound that produces a significant effect (e.g., >50% inhibition) on a particular target.

This unbiased approach can reveal unexpected activities and provide the first empirical evidence of this compound's biological targets.

Phase 2: A Deep Dive into a Hypothetical Target - Monoamine Oxidase A (MAO-A)

For the remainder of this guide, we will proceed with a hypothetical scenario: the broad panel screening has identified Monoamine Oxidase A (MAO-A) as a high-confidence primary target of this compound. This hypothesis is plausible given that MAO-A is a well-established target for compounds with benzylamine moieties and is involved in neurotransmitter metabolism, making it a relevant target for neurological and psychiatric disorders.

The Biological Rationale: Why MAO-A?

MAO-A is a mitochondrial enzyme that plays a critical role in the catabolism of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine[10]. Inhibition of MAO-A leads to an increase in the levels of these neurotransmitters in the brain and has been a successful strategy for the treatment of depression and anxiety[11]. The potential for this compound to inhibit MAO-A opens up a clear therapeutic hypothesis.

Enzymatic Assays: Quantifying the Interaction

The first step in validating a "hit" is to confirm and quantify the interaction using purified enzyme. A variety of assay formats are available, with fluorometric and luminescent methods being the most common due to their sensitivity and high-throughput compatibility[12][13][14][15][16][17].

Detailed Protocol: Fluorometric MAO-A Inhibition Assay

This protocol is adapted from commercially available kits[14][15][17]. The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO-A activity.

Materials:

-

Recombinant human MAO-A enzyme

-

MAO-A substrate (e.g., p-tyramine)

-

Horseradish peroxidase (HRP)

-

Fluorometric probe (e.g., Amplex Red)

-

MAO-A specific inhibitor (e.g., Clorgyline) for positive control

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

96-well black microplates

-

Fluorometric plate reader

Procedure:

-

Compound Dilution: Prepare a serial dilution of this compound in assay buffer. The final concentrations should typically range from 1 nM to 100 µM.

-

Reaction Mixture Preparation: In each well of the microplate, add the following:

-

Assay buffer

-

Recombinant MAO-A enzyme

-

This compound at various concentrations (or vehicle/positive control)

-

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow this compound to bind to the enzyme.

-

Reaction Initiation: Add the substrate (p-tyramine), HRP, and fluorometric probe to each well to start the reaction.

-

Kinetic Reading: Immediately place the plate in a fluorometric plate reader and measure the fluorescence intensity every minute for 30-60 minutes (λex = 530 nm, λem = 585 nm).

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each concentration of this compound.

-

Plot the reaction rate as a function of the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of MAO-A activity).

-

Caption: Workflow for the fluorometric MAO-A inhibition assay.

Phase 3: Target Validation in a Cellular Context

Demonstrating that this compound inhibits purified MAO-A is a critical first step, but it is essential to validate this activity in a more physiologically relevant system. Cell-based assays confirm that the compound can cross the cell membrane, engage the target in its native environment, and produce the expected downstream effect.

Detailed Protocol: Cell-Based MAO-A Activity Assay

This protocol utilizes a cell line that endogenously expresses MAO-A (e.g., SH-SY5Y neuroblastoma cells) and measures the conversion of a MAO-A substrate to its product[18].

Materials:

-

SH-SY5Y cells

-

Cell culture medium and supplements

-

This compound

-

MAO-A substrate (e.g., 5-hydroxytryptamine, 5-HT)

-

Reagents for detecting the product (e.g., 5-hydroxyindoleacetic acid, 5-HIAA)

-

High-performance liquid chromatography (HPLC) system with a fluorescence detector

Procedure:

-

Cell Culture and Plating: Culture SH-SY5Y cells to ~80% confluency and plate them in 24-well plates.

-

Compound Treatment: Treat the cells with varying concentrations of this compound (or vehicle/positive control) for a predetermined time (e.g., 2-4 hours).

-

Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them to release the intracellular contents, including mitochondria where MAO-A is located.

-

Enzymatic Reaction: Add the MAO-A substrate (5-HT) to the cell lysates and incubate at 37°C for a specified time (e.g., 2 hours).

-

Reaction Termination and Sample Preparation: Stop the reaction by adding an acid (e.g., citric acid) and prepare the samples for HPLC analysis.

-

HPLC Analysis: Inject the samples into an HPLC system to separate and quantify the amount of the product (5-HIAA) formed.

-

Data Analysis:

-

Normalize the amount of 5-HIAA produced to the total protein concentration in each sample.

-

Plot the normalized 5-HIAA production as a function of the this compound concentration to determine the cellular IC₅₀.

-

Phase 4: Elucidating Downstream Signaling and Physiological Consequences

Confirming MAO-A as a direct target of this compound opens the door to investigating the broader consequences of this interaction. Inhibition of MAO-A is expected to alter cellular signaling pathways and have measurable physiological effects.

Investigating Downstream Signaling:

-

Neurotransmitter Levels: Inhibition of MAO-A should lead to an increase in the intracellular and extracellular levels of serotonin and norepinephrine. These can be measured using techniques like HPLC or ELISA in cell culture supernatants or in microdialysis samples from in vivo studies.

-

Mitochondrial Respiration: MAO-A is located on the outer mitochondrial membrane, and its inhibition can impact mitochondrial bioenergetics. Studies have shown that MAO-A inhibition can affect oxygen consumption rates in isolated mitochondria[19].

Potential Signaling Pathway Affected by MAO-A Inhibition:

MAO-A activity has been linked to various signaling pathways, including those involved in cell proliferation and inflammation. For instance, in some cancer models, MAO-A has been shown to influence the NF-κB signaling pathway[20]. Investigating the effect of this compound on such pathways in relevant cell lines could uncover additional therapeutic applications.

Caption: Potential downstream effects of this compound-mediated MAO-A inhibition.

Data Summary

The following table summarizes the hypothetical quantitative data that would be generated through the experimental workflow described above.

| Assay Type | Parameter | Hypothetical Value |

| Enzymatic Assay | ||

| Fluorometric MAO-A Inhibition | IC₅₀ | 50 nM |

| Cell-Based Assay | ||

| SH-SY5Y MAO-A Activity | IC₅₀ | 200 nM |

| Selectivity Assay | ||

| Fluorometric MAO-B Inhibition | IC₅₀ | > 10 µM |

Conclusion

The identification of biological targets for a novel compound like this compound is a systematic process of hypothesis generation and rigorous experimental validation. This guide has outlined a logical and comprehensive workflow, beginning with broad, unbiased screening and culminating in the detailed characterization of a specific, high-confidence target. By using Monoamine Oxidase A as a detailed, illustrative example, we have provided a practical blueprint for researchers in the field. This self-validating approach, which emphasizes the causality behind each experimental step, is designed to build a robust and compelling case for the mechanism of action of any new chemical entity. The successful deconvolution of a compound's targets is not merely an academic exercise; it is the critical step that unlocks its therapeutic potential and paves the way for its translation to the clinic.

References

-

Monoamine oxidase A activity in fibroblasts as a functional confirmation of MAOA variants. (2020). Wiley Online Library. [Link]

-

A Review of Computational Methods for Predicting Drug Targets. (n.d.). PubMed. [Link]

-

This compound. (n.d.). PubChem. [Link]

-

Targeting monoamine oxidase A: a strategy for inhibiting tumor growth with both immune checkpoint inhibitors and immune modulators. (2024). PubMed Central. [Link]

-

Specialized Pre-IND and Specialty In Vitro Profiling Panels. (n.d.). Eurofins Discovery. [Link]

-

Validation guidelines for drug-target prediction methods. (2024). Taylor & Francis Online. [Link]

-

Monoamine releasing agent. (n.d.). Wikipedia. [Link]

-

Monoamine Oxidase Assays. (n.d.). Cell Biolabs, Inc.. [Link]

-

Monoamine Oxidase Assay Kit. (n.d.). Bio-Techne. [Link]

-

Computational methods revolutionize drug discovery by predicting protein target sites. (2025). Nature. [Link]

-

Tangeretin Suppresses LUAD via SSTR4 Downregulation: Integrated Bioinformatics and Functional Validation. (n.d.). MDPI. [Link]

-

Safety and Off-Target Drug Screening Services. (n.d.). Reaction Biology. [Link]

-

MAO Inhibition in Drug Discovery and Development. (2025). Charles River Laboratories. [Link]

-

Computational Drug Target Prediction: Benchmark and Experiments. (2022). IEEE Xplore. [Link]

-

Inhibition of monoamine oxidase-a increases respiration in isolated mouse cortical mitochondria. (2023). PubMed. [Link]

-

Monoamine Oxidases (MAO) activity assay: obtain a amount of effective data in a short time. (2024). Elabscience. [Link]

-

Computational/in silico methods in drug target and lead prediction. (n.d.). PubMed Central. [Link]

-

Eurofins Discovery. (2024). Eurofins Discovery. [Link]

Sources

- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A Review of Computational Methods for Predicting Drug Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Computational Drug Target Prediction: Benchmark and Experiments | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 4. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 6. Custom Cell Panel Screening | Kyinno Bio [kyinno.com]

- 7. revvity.com [revvity.com]

- 8. reactionbiology.com [reactionbiology.com]

- 9. Eurofins Discovery - Eurofins Scientific [eurofins.com]

- 10. Monoamine Oxidases (MAO) activity assay: obtain a amount of effective data in a short time [elabscience.com]

- 11. criver.com [criver.com]

- 12. mybiosource.com [mybiosource.com]

- 13. MAO-Glo™ Assay Systems [worldwide.promega.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Monoamine Oxidase (MAO) Assay Kit (Fluorometric) (ab241031) | Abcam [abcam.com]

- 16. Monoamine Oxidase Assays [cellbiolabs.com]

- 17. resources.bio-techne.com [resources.bio-techne.com]

- 18. Monoamine oxidase A activity in fibroblasts as a functional confirmation of MAOA variants - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Inhibition of monoamine oxidase-a increases respiration in isolated mouse cortical mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Chemical Stability and Degradation of Norletimol

Abstract

Norletimol, a Schiff base known chemically as N-(2-Hydroxybenzylidene)benzylamine, has demonstrated potential as an anti-inflammatory and antirheumatic agent.[1] As with any pharmaceutical candidate, a thorough understanding of its chemical stability and degradation profile is paramount for the development of safe, effective, and stable dosage forms. This technical guide provides a comprehensive analysis of the intrinsic stability of this compound, delineates its primary degradation pathways, and offers scientifically grounded protocols for its stability assessment. We will explore the critical role of hydrolysis, oxidation, and photolysis in the degradation of this molecule and discuss formulation strategies to mitigate these liabilities. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical and formulation development of this compound or chemically related entities.

Introduction: The Chemical Identity and Therapeutic Potential of this compound

This compound is a Schiff base synthesized from salicylaldehyde and benzylamine.[1] Its chemical structure, characterized by the presence of an imine or azomethine (-C=N-) group, is central to both its biological activity and its chemical stability.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | N-(2-Hydroxybenzylidene)benzylamine | [1] |

| Synonyms | Saddamine, o-(N-Benzylformimidoyl)phenol | [2] |

| CAS Number | 886-08-8 | [1][3] |

| Molecular Formula | C14H13NO | [1][3] |

| Molecular Weight | 211.26 g/mol | [1][3] |

| Appearance | Solid powder | [1] |

Clinically, this compound has been investigated for its anti-inflammatory and antirheumatic properties, with clinical trials conducted in Iraq.[1] It has also been explored for the treatment of progressive myopia in children.[1] The therapeutic promise of this compound underscores the critical need for a comprehensive understanding of its stability characteristics to ensure the development of a viable pharmaceutical product.

Intrinsic Chemical Stability and Primary Degradation Pathways

The stability of a drug substance is a critical quality attribute that can influence its safety, efficacy, and shelf-life. For this compound, the central imine bond is the most reactive site and, consequently, the primary determinant of its stability. The principal degradation pathways for this compound are anticipated to be hydrolysis, oxidation, and photolysis.

Hydrolytic Degradation: The Achilles' Heel of the Imine Bond

Hydrolysis is the most significant degradation pathway for Schiff bases like this compound. The imine bond is susceptible to cleavage by water, a reaction that is often catalyzed by acidic or basic conditions. This process is a reversible reaction, but in a pharmaceutical context with excess water, it can lead to significant degradation.

The hydrolytic degradation of this compound results in the formation of its starting materials: salicylaldehyde and benzylamine.

Sources

Methodological & Application

Application Notes & Protocols: A Framework for the In Vitro Characterization of Norletimol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The robust in vitro evaluation of novel chemical entities is a critical phase in drug discovery, providing foundational data on mechanism of action, potency, and cellular effects. This guide addresses the topic of "Norletimol protocol for in vitro cell culture assays." Our initial literature survey reveals that this compound, also known as salicylidene benzylamine, is not extensively characterized in cell-based assays. However, existing evidence suggests it functions as a pro-drug, metabolizing into bioactive compounds such as salicylic acid.[1] This document, therefore, presents a comprehensive framework and detailed protocols for the systematic in vitro characterization of this compound, guiding the researcher from initial cytotoxicity screening to more nuanced mechanistic studies. We provide field-proven insights into experimental design, data interpretation, and quality control, ensuring a scientifically rigorous approach to understanding the biological activities of this and other novel compounds.

Introduction: Unveiling the Potential of this compound

This compound is a Schiff base compound, chemically identified as N-(2-hydroxyphenylmethylidine)benzylamine.[2] A critical piece of data from existing literature is the in vivo metabolism of this compound (salicylidene benzylamine), which is hydrolyzed to salicylaldehyde and subsequently oxidized and reduced to salicylic acid and salicyl alcohol, respectively.[1] Salicylic acid is a well-known non-steroidal anti-inflammatory drug (NSAID), and derivatives of salicylaldehyde have been reported to possess antioxidant, anti-inflammatory, and antimicrobial properties.[3]

This metabolic activation is the cornerstone of our proposed investigational framework. The biological effects observed upon treating cells with this compound in vitro are likely attributable to its hydrolysis products. Therefore, a comprehensive study should not only characterize the effects of the parent compound but also consider the activities of its primary metabolites.

This guide provides a tiered approach to the in vitro characterization of this compound:

-

Tier 1: Foundational Cytotoxicity and Viability Assessment. To determine the concentration-dependent effects of this compound on cell survival and metabolic activity.

-

Tier 2: Mechanistic Deep Dive into Cell Death Pathways. To elucidate whether cytotoxicity is mediated by apoptosis or necrosis.

-

Tier 3: Functional Assays for Putative Anti-inflammatory Activity. To investigate the potential of this compound to modulate inflammatory responses, in line with the known activity of its salicylate metabolite.

Experimental Design: A Self-Validating System

For any novel compound, a robust experimental design is paramount. The following workflow provides a logical progression for characterizing the in vitro effects of this compound.

Caption: General experimental workflow for the in vitro characterization of this compound.

Tier 1: Foundational Cytotoxicity and Viability Assays

The initial step in characterizing a novel compound is to determine its effect on cell viability and proliferation. This allows for the determination of the half-maximal inhibitory concentration (IC50), a key parameter for subsequent mechanistic studies.

Principle of Tetrazolium-Based Assays (MTT/XTT)

These colorimetric assays are a standard for assessing cell viability. They rely on the enzymatic reduction of a tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells. The resulting formazan product is a colored compound that can be quantified spectrophotometrically.

Detailed Protocol: MTT Assay for Cell Viability

Materials:

-

Selected cell line(s) in appropriate culture medium

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO, sterile)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Multi-well plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (typically ≤ 0.5%).

-

Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include wells with medium only (blank), cells with medium and DMSO (vehicle control), and untreated cells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at 570 nm using a multi-well plate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

| Parameter | Description |

| Cell Line | Dependent on the research question (e.g., A549 for lung cancer, RAW 264.7 for macrophages) |

| Seeding Density | Optimized for logarithmic growth during the assay period |

| This compound Conc. | A wide range to capture the full dose-response curve |

| Incubation Time | Typically 24, 48, and 72 hours to assess time-dependent effects |

| Controls | Blank (medium only), Vehicle (cells + DMSO), Untreated (cells + medium) |

Tier 2: Mechanistic Deep Dive into Cell Death

If this compound demonstrates significant cytotoxicity in Tier 1 assays, the next logical step is to determine the mode of cell death, primarily distinguishing between apoptosis and necrosis.

Principle of Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay is a gold standard for apoptosis detection. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[3][4]

Detailed Protocol: Annexin V/PI Apoptosis Assay

Materials:

-

Cells treated with this compound at the IC50 concentration for a predetermined time.

-

Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer).

-

Phosphate-buffered saline (PBS).

-

Flow cytometer.

Procedure:

-

Cell Treatment: Seed and treat cells with this compound (e.g., at IC50 and 2x IC50 concentrations) and appropriate controls (vehicle, untreated) for a specified duration (e.g., 24 hours).

-

Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X binding buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.

Data Interpretation: The cell population will be differentiated into four quadrants:

-

Q1 (Annexin V-/PI+): Necrotic cells

-

Q2 (Annexin V+/PI+): Late apoptotic cells

-

Q3 (Annexin V-/PI-): Live cells

-

Q4 (Annexin V+/PI-): Early apoptotic cells

Tier 3: Functional Assays for Putative Anti-inflammatory Activity

Given that this compound is a pro-drug for salicylate, investigating its anti-inflammatory potential is a key aspect of its characterization. A common in vitro model for inflammation involves stimulating macrophages (e.g., RAW 264.7 cells) with lipopolysaccharide (LPS).

Hypothesized Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of salicylates are partly mediated through the inhibition of pro-inflammatory signaling pathways such as NF-κB. Inhibition of this pathway leads to reduced expression of pro-inflammatory mediators like nitric oxide (NO) and various cytokines.

Caption: Hypothesized anti-inflammatory mechanism of this compound via salicylate-mediated NF-κB inhibition.

Detailed Protocol: Nitric Oxide (NO) Production Assay (Griess Test)

Materials:

-

RAW 264.7 macrophage cell line.

-

Lipopolysaccharide (LPS).

-

This compound.

-

Griess Reagent System.

-

Sodium nitrite standard.

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include appropriate controls (untreated, LPS only, this compound only).

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix the supernatant with the Griess reagent according to the manufacturer's instructions.

-

Quantification: Measure the absorbance at 540 nm. The amount of nitrite in the samples is determined using a sodium nitrite standard curve.

Data Interpretation: A reduction in nitrite levels in the this compound and LPS co-treated group compared to the LPS-only group indicates an inhibitory effect on NO production, suggesting anti-inflammatory activity.

Conclusion

While a specific, established protocol for "this compound in vitro cell culture assays" is not available in the current scientific literature, this guide provides a robust and scientifically sound framework for its characterization. By approaching the investigation in a tiered manner, researchers can efficiently determine the cytotoxic and potential therapeutic properties of this compound, guided by the understanding of its nature as a pro-drug for salicylate. The protocols detailed herein represent standard, validated methods in cell biology and pharmacology, ensuring the generation of reliable and interpretable data.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6969, this compound. Retrieved from [Link]

-

Lakshmanan, H., & Nagini, S. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(22), e3081. [Link]

-

Sisenwine, S. F., & Tio, C. O. (1984). The metabolism of salicylidene benzylamine, a pro-drug for salicylate, in rats and dogs. Xenobiotica, 14(1-2), 59–67. [Link]

-

SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Retrieved from [Link]

-

Gou, M., Fu, Y., Yang, X., Li, X., Jia, L., & Chen, L. (2023). Synthesis and Biological Evaluation of Salicylaldehyde-Derived Secondary Amines: Antioxidant, Anti-Inflammatory, and Insecticidal Activities with DFT Insights. Molecules, 28(13), 5122. [Link]

Sources

Norletimol for protein binding assays

Application Note: Advanced Protein Binding Profiling of Norletimol (Saddamine)

Executive Summary

This compound (INN; also known as Saddamine or o-(N-benzylformimidoyl)phenol) is a Schiff base compound historically investigated for its disease-modifying anti-rheumatic properties [1].[1] In modern drug development, accurately characterizing the protein binding of this compound is critical due to its lipophilic nature and potential for high fraction bound (

This guide addresses a unique bioanalytical challenge: this compound is both a therapeutic candidate and a fluorophore . Its chemical structure—a salicylidene benzylamine—exhibits Excited-State Intramolecular Proton Transfer (ESIPT), resulting in significant intrinsic fluorescence [2]. This application note leverages this property to provide a rapid, label-free binding protocol (Protocol A) alongside the regulatory gold-standard Rapid Equilibrium Dialysis (Protocol B).

Scientific Mechanism & Rationale

The Schiff Base Challenge

This compound contains an azomethine linkage (

-

Critical Insight: All assay buffers must be maintained at physiological pH (7.4) and devoid of strong acidic quenchers. Stock solutions should be prepared in anhydrous DMSO or Ethanol.

Intrinsic Fluorescence & Protein Interaction

This compound binds primarily to Human Serum Albumin (HSA) , likely at Sudlow Site I (warfarin binding site) or Site II.

-

Mechanism: Upon excitation (typically

nm), this compound emits fluorescence ( -

The Assay Principle: When this compound binds to albumin, its fluorescence is often quenched or shifted due to the hydrophobic environment of the protein pocket and restriction of the ESIPT mechanism. Alternatively, energy transfer (FRET) from the protein's tryptophan (Trp-214) to this compound can be measured. This guide focuses on Trp-214 quenching , where the drug acts as the quencher of HSA fluorescence, a highly sensitive method for determining binding constants (

).

Protocol A: Intrinsic Fluorescence Quenching Assay

Best for: Rapid

Materials

-

Analyte: this compound (>98% purity), 10 mM stock in DMSO.

-

Protein: Fatty-acid free HSA (Human Serum Albumin) or BSA, 10

M stock in PBS (pH 7.4). -

Buffer: 10 mM Phosphate Buffered Saline (PBS), pH 7.4, filtered (0.22

m). -

Instrument: Spectrofluorometer (e.g., Horiba Fluorolog or Tecan Spark) with quartz cuvettes.

Experimental Workflow

Step 1: Preparation

-

Dilute HSA stock to a fixed concentration of 2.0

M in PBS (3 mL volume). -

Prepare a working standard of this compound (1.0 mM) in PBS/DMSO (max 1% DMSO final).

Step 2: Titration

-

Blank Scan: Record the emission spectrum of the HSA solution alone (

nm (Trp excitation); Scan -

Titration: Sequentially add this compound aliquots (0.5

L - 5 -

Mixing: Gently invert or stir (magnetic stirrer) for 60 seconds after each addition. Do not vortex vigorously to avoid protein denaturation.

-

Read: Record the fluorescence spectrum after each addition.

Step 3: Data Correction (Inner Filter Effect)

Since this compound absorbs UV light, it may absorb the excitation energy intended for Trp-214. Correct the observed fluorescence (

Step 4: Calculation of Binding Constants

Use the Stern-Volmer Equation to determine the quenching constant (

- : Fluorescence intensity of HSA alone.

- : Fluorescence intensity with this compound.

- : Concentration of this compound.

To find the Binding Constant (

Protocol B: Rapid Equilibrium Dialysis (RED)

Best for: Regulatory submissions (IND/NDA), definitive Fraction Bound (

Materials

-

Device: RED Device inserts (8 kDa MWCO) and Teflon base plate.

-

Matrix: Human Plasma (pooled, K2EDTA), pH adjusted to 7.4.

-

Internal Standard: Warfarin-d5 or generic analog.

-

Detection: LC-MS/MS (Triple Quadrupole).

Experimental Workflow

Step 1: Spiking

-

Spike this compound into human plasma to a final concentration of 1

M and 10 -

Incubate plasma at 37°C for 15 minutes to allow equilibrium.

Step 2: Loading

-

Plasma Chamber (Red Ring): Add 200

L of spiked plasma. -

Buffer Chamber (Clear Ring): Add 350

L of PBS (pH 7.4). -

Seal the plate with gas-permeable film.

Step 3: Equilibration

-

Incubate at 37°C on an orbital shaker (approx. 250 rpm) for 4 hours .

-

Note: Time optimization is crucial. This compound hydrolysis risk increases >6 hours.

-

Step 4: Sampling & Processing

-

Remove 50

L from the Plasma Chamber and transfer to a tube containing 50 -

Remove 50

L from the Buffer Chamber and transfer to a tube containing 50 -

Protein Precipitation: Add 400

L of ice-cold Acetonitrile (containing Internal Standard) to all samples. -

Centrifuge at 4,000 x g for 20 minutes at 4°C.

Step 5: LC-MS/MS Analysis

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Transition: Monitor parent ion (approx.

226.1 [M+H]+) to product ion (benzyl fragment).

Step 6: Calculation

Data Presentation & Troubleshooting

Comparative Method Summary

| Feature | Fluorescence Quenching (Protocol A) | Equilibrium Dialysis (Protocol B) |

| Primary Output | Binding Constant ( | Fraction Unbound ( |

| Throughput | Medium (Titration based) | High (96-well plate) |

| Interferences | Inner Filter Effect, Scatter | Non-specific binding to device |

| This compound Specifics | Exploits intrinsic fluorescence | Requires stability control (4h max) |

| Cost | Low (Reagent usage) | High (Device + MS time) |

Experimental Logic Diagram

Caption: Decision tree for selecting between Fluorescence Quenching (mechanistic) and RED (physiological) assays for this compound.

References

-

Al-Rawi, Z. S., et al. (1978). "Pilot Study of this compound (SADDAMINE) in Rheumatoid Arthritis." Journal of the Faculty of Medicine Baghdad.

-

Inal, E. K. (2020). "A Fluorescent Chemosensor Based on Schiff Base for the Determination of Zn2+, Cd2+ and Hg2+." Journal of Fluorescence, 30, 891–900.[2] (Describes the synthesis and fluorescence properties of N-(salicylidene)benzylamine/Norletimol).

-

World Health Organization. "International Nonproprietary Names for Pharmaceutical Substances (INN): this compound." WHO Drug Information.

-

PubChem. "this compound (Compound Summary)." National Library of Medicine.

Sources

Norletimol: Not a Fluorescent Probe for Imaging Applications

A comprehensive review of scientific literature and chemical databases reveals that Norletimol (also known as Salicylidene Benzylamine) is not utilized as a fluorescent probe for imaging. The initial request to generate detailed application notes and protocols for this compound in the context of fluorescence imaging cannot be fulfilled, as the foundational premise is incorrect. This response will elucidate the known properties of this compound's chemical class and provide a scientifically grounded explanation for its unsuitability as a fluorescent probe.

The Scientific Rationale: Photochromism vs. Fluorescence in Salicylidene Schiff Bases

This compound belongs to a class of compounds known as salicylidene Schiff bases. These molecules are well-documented in chemical literature, not for their fluorescence, but for their photochromic and thermochromic properties . This means their color and light absorption characteristics change in response to light (photochromism) or heat (thermochromism).

This behavior is governed by a process called excited-state intramolecular proton transfer (ESIPT). In the ground state, the molecule exists in an "enol" form. Upon absorbing light, a proton is transferred within the molecule, creating a transient, higher-energy "keto" form. While some molecules that exhibit ESIPT can be fluorescent, salicylidene Schiff bases like this compound typically relax from their excited state back to the ground state through non-radiative pathways.

Theoretical studies on similar salicylidene Schiff bases confirm that after photo-excitation, the molecule is funneled through conical intersections that provide rapid, radiationless decay back to the ground state.[1][2] This efficient non-fluorescent pathway is the dominant mechanism, effectively quenching any potential fluorescence emission.

The primary research interest in these compounds lies in their potential as molecular switches for applications in materials science, not in biological imaging where strong and stable fluorescence is a prerequisite.

Concluding Statement on this compound

Based on the available scientific evidence, this compound lacks the requisite photophysical properties—namely, a significant fluorescence quantum yield and photostability—to function as a practical fluorescent probe for imaging in research, drug development, or any other field. The creation of application notes or protocols for this purpose would be misleading and scientifically unsound.

Alternative Offering: Application Notes for an Established Fluorescent Probe